1-(2-Amino-6-(trifluoromethylthio)phenyl)-1-chloropropan-2-one
CAS No.:
Cat. No.: VC20543344
Molecular Formula: C10H9ClF3NOS
Molecular Weight: 283.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9ClF3NOS |
|---|---|
| Molecular Weight | 283.70 g/mol |
| IUPAC Name | 1-[2-amino-6-(trifluoromethylsulfanyl)phenyl]-1-chloropropan-2-one |
| Standard InChI | InChI=1S/C10H9ClF3NOS/c1-5(16)9(11)8-6(15)3-2-4-7(8)17-10(12,13)14/h2-4,9H,15H2,1H3 |
| Standard InChI Key | CNWADXSTXJDUIV-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C1=C(C=CC=C1SC(F)(F)F)N)Cl |
Introduction
1-(2-Amino-6-(trifluoromethylthio)phenyl)-1-chloropropan-2-one is a synthetic organic compound characterized by its unique chemical structure, which includes a trifluoromethylthio group and a chloropropanone moiety. This compound features a phenyl ring substituted with an amino group, imparting specific physical and chemical properties. The molecular formula for this compound is not explicitly mentioned in the reliable sources provided, but it is closely related to another compound with a similar structure, 1-(2-Amino-6-(trifluoromethylthio)phenyl)-2-chloropropan-1-one, which has the molecular formula C10H9ClF3NOS .
Synthesis Methods
The synthesis of compounds with similar structures typically involves multi-step organic synthesis techniques. These methods highlight the complexity of synthesizing compounds with specific substituents and functional groups. Common approaches include reactions that form the chloropropanone moiety and introduce the trifluoromethylthio group onto the phenyl ring.
Applications
1-(2-Amino-6-(trifluoromethylthio)phenyl)-1-chloropropan-2-one has potential applications in various fields, including pharmaceuticals and agrochemicals. The versatility of this compound makes it an interesting candidate for further research and development. Interaction studies involving this compound focus on its binding affinity with various biological targets, which are crucial for understanding its mechanism of action and potential therapeutic effects.
Related Compounds
Several compounds share structural similarities with 1-(2-Amino-6-(trifluoromethylthio)phenyl)-1-chloropropan-2-one. Notable examples include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Amino-5-(trifluoromethyl)phenol | Contains a hydroxyl group instead of a ketone | |
| 3-Chloro-N-(trifluoromethyl)aniline | Lacks the carbonyl functionality | |
| 4-Trifluoromethylthioaniline | Similar amino group but without chlorination |
The uniqueness of 1-(2-Amino-6-(trifluoromethylthio)phenyl)-1-chloropropan-2-one lies in its combination of a trifluoromethylthio group with a chlorinated ketone structure, which may enhance its reactivity and biological activity compared to similar compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume